2-[4-(Methylsulfonyl)phenyl]ethylamine Hydrochloride basic properties
2-[4-(Methylsulfonyl)phenyl]ethylamine Hydrochloride basic properties
An In-Depth Technical Guide to 2-[4-(Methylsulfonyl)phenyl]ethylamine Hydrochloride
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-[4-(Methylsulfonyl)phenyl]ethylamine Hydrochloride, a compound of significant interest to researchers and professionals in drug development and neuroscience. The document delves into its fundamental properties, synthesis, analytical characterization, biological context, and practical applications, offering field-proven insights and detailed protocols.
Core Compound Identity and Physicochemical Properties
2-[4-(Methylsulfonyl)phenyl]ethylamine Hydrochloride is a phenethylamine derivative characterized by a methylsulfonyl group at the para-position of the phenyl ring. This substitution significantly influences its polarity and potential biological interactions compared to its parent compound, phenethylamine.
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 849020-96-8 | [1] |
| Molecular Formula | C₉H₁₄ClNO₂S | [1] |
| Molecular Weight | 235.73 g/mol | [1] |
| IUPAC Name | 2-(4-methylsulfonylphenyl)ethan-1-amine;hydrochloride | [2] |
| Synonyms | 4-(Methylsulfonyl)-benzeneethanamine HCl, 2-(4-Methylsulfonyl)phenethylamine hydrochloride | [1] |
| Appearance | Solid, Pale yellow to off-white powder/crystalline solid | [1][3] |
| Melting Point | 202.0 - 205.0 °C | [1] |
| SMILES String | CS(=O)(=O)c1ccc(CCN)cc1.Cl | [2] |
| InChI Key | WVEHJGNXMCKZNO-UHFFFAOYSA-N | [2] |
Synthesis and Analytical Characterization
Synthetic Pathway Overview
While specific, detailed syntheses for 2-[4-(Methylsulfonyl)phenyl]ethylamine Hydrochloride are not extensively published in peer-reviewed literature, a logical synthetic route can be postulated from common organic chemistry principles and related preparations, such as those for Etoricoxib intermediates and other substituted phenethylamines.[4][5] A plausible approach involves the reduction of a corresponding nitrile or the reductive amination of a phenylacetaldehyde derivative.
A common method for preparing phenethylamines is the reduction of benzyl cyanides.[5] The synthesis could therefore start from (4-methylsulfonyl)phenylacetonitrile.
Figure 1: Plausible synthesis workflow for the target compound.
Causality in Experimental Choices: The choice of a nitrile reduction pathway is based on its high efficiency and common application in synthesizing primary amines from readily available nitrile precursors.[5] The final step, treatment with hydrochloric acid, is a standard method to convert the basic amine into its more stable, water-soluble, and easily handled hydrochloride salt.
Analytical Characterization Protocols
Accurate characterization is crucial for verifying the identity and purity of the compound. High-Performance Liquid Chromatography (HPLC) is a primary method for this purpose.[6][7]
Protocol: Purity Analysis by Reversed-Phase HPLC
This protocol provides a self-validating system for assessing the purity of 2-[4-(Methylsulfonyl)phenyl]ethylamine Hydrochloride.
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System Preparation:
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HPLC System: A standard HPLC system equipped with a UV-Visible detector, binary or quaternary pump, autosampler, and column oven.[6]
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Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
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Mobile Phase: Prepare a mobile phase consisting of Acetonitrile and a 0.1% Trifluoroacetic Acid (TFA) in water buffer. A typical starting gradient could be 10% Acetonitrile, ramping to 90% over 15 minutes.
-
System Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
-
Standard and Sample Preparation:
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Stock Solution: Accurately weigh and dissolve ~10 mg of the compound in the mobile phase (initial composition) to create a 1 mg/mL stock solution.
-
Working Solution: Dilute the stock solution to a final concentration of approximately 0.1 mg/mL for analysis.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent system contamination.[6]
-
-
Chromatographic Conditions:
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Data Analysis:
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Integrate the peak corresponding to the main compound.
-
Calculate purity by dividing the area of the main peak by the total area of all peaks detected in the chromatogram.
-
Trustworthiness: The protocol's validity is confirmed by running a blank (mobile phase only) to ensure no system peaks interfere, and a standard of known purity to verify retention time and response.
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Biological Activity and Mechanism of Action
The biological activity of 2-[4-(Methylsulfonyl)phenyl]ethylamine Hydrochloride is predicted based on its structural similarity to phenethylamine (PEA), a natural monoamine alkaloid that acts as a neuromodulator in the central nervous system.[9][10] PEA and its analogs are known to exert their effects primarily through the Trace Amine-Associated Receptor 1 (TAAR1).[10]
Expertise & Experience Insight: The methylsulfonyl group is a strong electron-withdrawing group and a hydrogen bond acceptor. Its presence at the para-position is expected to alter the compound's binding affinity and efficacy at TAAR1 compared to unsubstituted PEA. It may also influence metabolic stability by affecting its interaction with enzymes like monoamine oxidase (MAO).[10]
TAAR1 Signaling Pathway: Upon binding of an agonist like a phenethylamine derivative, TAAR1, a G-protein coupled receptor (GPCR), primarily couples to Gαs proteins. This initiates a signaling cascade that leads to the activation of adenylyl cyclase, increased production of cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[11] This pathway modulates the activity of dopamine and norepinephrine transporters, leading to neurotransmitter release.[10][12]
Figure 2: TAAR1 signaling cascade initiated by a phenethylamine agonist.
Applications in Research and Drug Development
This compound serves as a valuable tool for several research applications:
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Pharmacological Research: It can be used as a research chemical to probe the structure-activity relationships (SAR) of TAAR1 ligands.[11][] By comparing its activity to other substituted phenethylamines, researchers can decipher the role of specific functional groups in receptor binding and activation.
-
Medicinal Chemistry: It acts as a building block or intermediate in the synthesis of more complex molecules. The phenethylamine scaffold is present in a wide range of neurologically active drugs and drug candidates.[14]
-
Neuroscience: It is utilized in in-vitro and in-vivo studies to investigate monoamine neurotransmission and its role in various neurological and psychiatric conditions.[9][12]
Figure 3: General experimental workflow for cell-based studies.
Safety, Handling, and Storage
As a research chemical, 2-[4-(Methylsulfonyl)phenyl]ethylamine Hydrochloride requires careful handling in a controlled laboratory environment.
Table 2: GHS Hazard Information
| Hazard Type | GHS Classification & Statements | Source(s) |
| Physical Hazards | Not classified as a physical hazard. | |
| Health Hazards | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [1] |
| Signal Word | Warning | [1] |
| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [15] |
-
Handling: Use in a well-ventilated area or fume hood.[16] Avoid generation of dust.[3] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[17]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3] The recommended storage temperature is often 2 - 8 °C.[18]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[15]
References
- CN102329254B - Method for preparing N-[4-[1-hydroxy-2-[(1-methylethyl)
-
Synthesis of 2-phenylethylamine hydrochloride - PrepChem.com. [Link]
-
Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1 - NIH. [Link]
-
Phenethylamine - Wikipedia. [Link]
-
Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine - PubMed. [Link]
-
Showing metabocard for Phenylethylamine (HMDB0012275) - Human Metabolome Database. [Link]
- EP2551265A1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
-
2-Phenethylamines in Medicinal Chemistry: A Review - PMC - PubMed Central. [Link]
-
β-PHENYLETHYLAMINE - Organic Syntheses Procedure. [Link]
-
Improved method for determination of β-phenylethylamine in human plasma by solid-phase extraction and high-performance liquid chromatography with fluorescence detection - ResearchGate. [Link]_detection)
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- 4. EP2551265A1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents [patents.google.com]
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![Chemical Structure of 2-[4-(Methylsulfonyl)phenyl]ethylamine Hydrochloride](https://www.sigmaaldrich.com/deepweb/content/dam/sigma-aldrich/structure/mfcd/mfcd06245499.png)

